molecular formula C7H15NO B1416122 cis-2-(Methoxymethyl)cyclopentanamine CAS No. 956722-42-2

cis-2-(Methoxymethyl)cyclopentanamine

Cat. No. B1416122
CAS RN: 956722-42-2
M. Wt: 129.2 g/mol
InChI Key: VZBHNURRLOHCAS-RNFRBKRXSA-N
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Description

Cis-2-(Methoxymethyl)cyclopentanamine is a chemical compound with the CAS Number: 956722-42-2 . It has a molecular weight of 129.2 and its IUPAC name is (1R,2S)-2-(methoxymethyl)cyclopentanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of -20°C .

Scientific Research Applications

  • Monitoring of Pyrethroid Metabolites in Human Urine : A method was developed for determining major metabolites of synthetic pyrethroids in human urine, including compounds structurally related to cis-2-(Methoxymethyl)cyclopentanamine. This method is important for environmental and occupational health studies (Arrebola et al., 1999).

  • Cisplatin Analogues in Cancer Therapy : The study of cis-trans-cis-Ammine(cyclohexylamine)diacetatodichloroplatinum(IV), a compound related to this compound, reveals its potential as a chemotherapeutic agent. This compound, an oral analog of cisplatin, binds to DNA and forms cross-links, indicating its potential in cancer treatment (Silverman et al., 2002).

  • Structure-Activity Relationships in Antitumor Agents : Research into the structural analogs of this compound, specifically benzo[b]pyrano[3,2-h]acridin-7-one derivatives, explores their cytotoxic and antitumor activities. This indicates the compound's relevance in developing new anticancer drugs (Mai et al., 2003).

  • Kinetic Resolution in Organic Synthesis : The kinetic resolution of cis-2-phenylcyclopentanamine, a compound structurally related to this compound, has been explored. This research is significant in the field of organic synthesis and drug development (González‐Sabín et al., 2004).

  • Synthesis of Stereoselective Compounds : The synthesis of cis-2-Fluorocyclopropylamine, a compound related to this compound, was achieved under specific conditions. This research is relevant for the synthesis of stereoselectively substituted amines, which are important in pharmaceutical chemistry (Matsuo et al., 2004).

  • Cisplatin and DNA Interactions : Studies on cisplatin, a compound structurally similar to this compound, provide insights into its interaction with DNA, which is crucial for understanding its mechanism of action in cancer therapy (Dasari & Tchounwou, 2014).

properties

IUPAC Name

(1R,2S)-2-(methoxymethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHNURRLOHCAS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650900
Record name (1R,2S)-2-(Methoxymethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956722-42-2
Record name (1R,2S)-2-(Methoxymethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(Methoxymethyl)cyclopentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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